Product packaging for Fmoc-L-(Cat. No.:)

Fmoc-L-

Cat. No.: B7828130
M. Wt: 245.32 g/mol
InChI Key: CMRZYYUYDQRCEO-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-amino acids are fundamental building blocks in modern solid-phase peptide synthesis (SPPS). These compounds feature the 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the alpha-amino group during the iterative synthesis process. The Fmoc protecting group is stable under the conditions used for peptide chain elongation but can be readily removed with a mild base, such as piperidine, to expose the amino terminus for the next coupling cycle . This orthogonal protection strategy is crucial for the efficient and automated synthesis of complex peptides and proteins. Beyond standard peptide synthesis, specific this compoundamino acid derivatives offer unique properties. For instance, incorporating this compoundMethionine Sulfone can enhance the oxidative stability of the peptide or alter its conformational preferences . Furthermore, the inherent properties of Fmoc-dipeptides make them excellent low-molecular-weight hydrogelators, forming supramolecular structures with nanofiber morphology that have applications in biomaterials science . The chirality of the amino acid is also critical, as it can significantly influence the self-assembly behavior of the resulting peptides and their interaction with biological systems . Sourced from reliable manufacturers, our this compoundamino acids are supplied with consistent high quality and purity to ensure robust and reproducible results in demanding research applications, including the development of peptide therapeutics, diagnostic tools, and novel biomaterials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO4 B7828130 Fmoc-L-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZYYUYDQRCEO-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944465
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218608-82-3
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthesis Methodologies for Fmoc L Amino Acids and Derived Peptides

Innovations in Fmoc-L-Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), largely supplanting the older Boc (t-butyloxycarbonyl) method for many applications. nih.govpeptide.com Its success stems from the use of milder base-labile deprotection conditions, which are compatible with a wider range of sensitive and modified amino acids, such as phosphorylated and glycosylated peptides. nih.gov The orthogonality of the Fmoc/tBu (tert-butyl) approach, where the temporary Nα-Fmoc group and permanent side-chain protecting groups (like tBu) are removed by different chemical mechanisms, has broadened the scope of SPPS. bachem.comdu.ac.in This has facilitated the development of automated synthesizers that can monitor reaction progress by detecting the UV-active fluorene (B118485) group released during deprotection. nih.govbachem.com Continuous innovation in SPPS methodologies has been crucial for synthesizing increasingly long and complex peptides, driven by their growing importance as therapeutic agents and research tools. nih.govnih.gov

Methodological Enhancements for Complex Peptide Sequences

The synthesis of long or hydrophobic peptide sequences often presents significant challenges, primarily due to the aggregation of the growing peptide chain on the solid support. nih.govsigmaaldrich.com This aggregation can hinder reagent access to the N-terminus, leading to incomplete deprotection and coupling reactions, which results in deletion sequences and low yields. sigmaaldrich.comrsc.org Consequently, much research has focused on developing methods to disrupt these aggregates and improve synthetic efficiency.

The propensity of a peptide chain to aggregate is highly sequence-dependent, with stretches of hydrophobic amino acids like Valine, Isoleucine, and Alanine being particularly problematic. sigmaaldrich.com As the peptide elongates, it can adopt secondary structures, such as β-sheets, which promote intermolecular hydrogen bonding and cause the peptide chains to collapse onto one another. nih.govsigmaaldrich.com This not only physically blocks reactive sites but can also cause the resin matrix to shrink. sigmaaldrich.com

Several strategies have been devised to mitigate these "difficult sequences":

Resin and Solvent Choice : Utilizing resins with enhanced swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can improve reagent diffusion. sigmaaldrich.com Switching from standard solvents like Dichloromethane (B109758) (DCM) to more polar, structure-disrupting solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or mixtures containing Dimethyl sulfoxide (B87167) (DMSO) can also help solubilize the growing peptide chain. sigmaaldrich.comresearchgate.net

Chaotropic Agents : The addition of chaotropic salts, such as Lithium Chloride (LiCl) or Potassium thiocyanate (B1210189) (KSCN), to the reaction mixture can disrupt the hydrogen-bonding networks that lead to aggregation. researchgate.net

Elevated Temperatures : Performing the synthesis at higher temperatures can help to break up secondary structures and increase reaction kinetics. rsc.org

Reduced Resin Loading : Using a resin with a lower substitution level increases the distance between individual peptide chains, thereby reducing the likelihood of intermolecular aggregation. rsc.org

StrategyMechanism of ActionExample Application
Chaotropic SaltsDisrupts intermolecular hydrogen bonds responsible for aggregation.Addition of 0.4M LiCl or KSCN to the coupling mixture. researchgate.net
Alternative SolventsImproves solvation of the peptide chain, disrupting secondary structures.Using NMP or 25% DMSO in DMF instead of DCM. sigmaaldrich.com
Low-Load ResinsIncreases the distance between peptide chains, hindering aggregation.Synthesizing on a low-loading resin (e.g., 0.15 mmol/g) versus a high-loading one (e.g., 0.41 mmol/g). rsc.org
DetergentsHelps to solubilize aggregates and improve resin swelling.Adding 1% Triton X-100 to the solvent system. sigmaaldrich.com

A highly effective strategy to prevent aggregation involves chemically modifying the peptide backbone itself. This is achieved through backbone protection or the use of pseudoproline dipeptides. nih.govnih.gov

Backbone Protection involves introducing a temporary protecting group onto a backbone amide nitrogen. This modification physically blocks the amide's ability to participate in the intermolecular hydrogen bonding that is essential for β-sheet formation. nih.gov One commonly used protecting group is 2,4-dimethoxybenzyl (Dmb), which can be introduced via a dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.gov While effective, this approach can introduce the challenge of coupling an amino acid to a sterically hindered secondary amine. nih.gov

Pseudoproline Dipeptides are a revolutionary tool for disrupting secondary structures. bachem.comchempep.com They are formed by reacting the side chain of a Serine, Threonine, or Cysteine residue with an aldehyde or ketone to create a cyclic oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring. bachem.comchempep.com These cyclic structures, developed by Mutter and colleagues, act as "proline mimics," inducing a "kink" or cis-amide bond conformation in the peptide backbone that effectively breaks up nascent β-sheets and other ordered structures. nih.govbachem.com These dipeptides, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH, are incorporated using standard SPPS coupling methods. chempep.com The pseudoproline ring is stable throughout the synthesis but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the original amino acid residue. chempep.comacs.org

ApproachDescriptionKey FeaturesReference
Backbone Protection (e.g., Dmb)A protecting group (Dmb) is attached to a backbone amide nitrogen.Prevents intermolecular hydrogen bonding; removed by TFA. nih.gov
Pseudoproline Dipeptides (Oxazolidine/Thiazolidine)A temporary cyclic structure is formed from a Ser, Thr, or Cys residue.Induces a cis-amide bond "kink" that disrupts secondary structures; TFA-labile. nih.govbachem.comchempep.com

The application of microwave energy has significantly accelerated Fmoc-SPPS, becoming a widely adopted tool for both routine and complex syntheses. nih.gov Microwave heating dramatically reduces reaction times for both the coupling and Fmoc-deprotection steps. nih.govluxembourg-bio.com For instance, a coupling reaction that might take an hour at room temperature can often be completed in just 5 minutes with microwave assistance, while deprotection times can be cut from over 15 minutes to as few as 3 minutes. nih.gov

This acceleration is due to the efficient and direct heating of the polar solvents (like DMF and NMP), resin, and reactants by microwave irradiation. luxembourg-bio.com Optimized microwave protocols allow for synthesis at elevated temperatures (e.g., 60-90°C) which not only speeds up reactions but also helps to disrupt aggregation. nih.govacs.org This leads to higher quality peptides in a fraction of the time required by conventional methods. nih.gov Importantly, studies have shown that with carefully controlled conditions, common side reactions such as racemization can be kept to very low levels (<2%), making microwave-assisted SPPS a robust and reliable method. nih.govnih.gov

ParameterConventional SPPS (Room Temp)Microwave-Assisted SPPS
Coupling Time30-60 minutes~5 minutes nih.gov
Deprotection Time15-30 minutes~3 minutes nih.gov
TemperatureAmbient (~25°C)Elevated (e.g., 75-90°C) luxembourg-bio.comacs.org
Key AdvantageWell-established, simple setupDrastically reduced synthesis time, improved efficiency for difficult sequences. nih.gov

Optimized Reagents and Activation Strategies in this compoundSPPS

The efficiency of the amide bond formation is critical to the success of SPPS. This has driven the continuous development of more effective coupling reagents and activation strategies tailored for the this compoundamino acid framework.

The activation of the carboxylic acid of an incoming Fmoc-amino acid is necessary to facilitate its coupling to the N-terminal amine of the resin-bound peptide. While early methods used carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), these were often slow and prone to side reactions.

The major breakthrough was the development of onium salt-based coupling reagents, which can be broadly categorized as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). uni-kiel.debachem.com These reagents react with the Fmoc-amino acid in the presence of an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its safer, more effective analogue, ethyl cyano(hydroxyimino)acetate (Oxyma Pure), to form a highly reactive activated ester. acs.orgbachem.com This active species then rapidly reacts with the peptide's N-terminus to form the desired peptide bond.

Key families of coupling reagents include:

Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and avoid the formation of certain by-products. uni-kiel.de

Aminium/Uronium Salts : This is the most widely used class and includes reagents like HBTU, TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, which is based on the additive HOAt, is particularly effective for coupling sterically hindered amino acids. bachem.com

Carbodiimides : N,N'-Diisopropylcarbodiimide (DIC) is still widely used, especially in automated synthesis, often in combination with additives like HOBt or Oxyma Pure to increase efficiency and suppress racemization. acs.orgbachem.com

Newer Generations : More recent developments include reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which incorporates the Oxyma moiety directly into its structure. This not only enhances safety by avoiding explosive additives like HOBt but also improves solubility and performance, particularly in microwave-assisted synthesis. bachem.com

Reagent ClassExample ReagentCommon AdditiveKey Characteristics
CarbodiimidesDIC (Diisopropylcarbodiimide)Oxyma Pure, HOBtWidely used in automated synthesis; soluble urea (B33335) by-product. bachem.com
Phosphonium SaltsPyBOP-Highly efficient, avoids formation of HMPA by-product. uni-kiel.de
Aminium/Uronium SaltsHBTU(HOBt-based)Very common, robust, and effective general coupling reagent. rsc.org
HATU(HOAt-based)Excellent for sterically hindered couplings and reducing racemization. bachem.com
Iminium-basedCOMU(Oxyma-based)High coupling efficiency, enhanced safety profile, good solubility. bachem.com
Alternative Nα-Deprotection Reagents and Conditions in this compoundSPPS

While a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) is the standard for Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS), several alternative reagents and conditions have been explored to mitigate side reactions and improve synthesis efficiency. nih.govaltabioscience.com The selection of a deprotection reagent considers factors such as basicity (pKa), polarity, concentration, reaction time, toxicity, and residue disposability. nih.gov

Weaker bases have been investigated to reduce base-induced side reactions. Piperazine (B1678402), a weaker base than piperidine, has proven effective in removing the Fmoc group while concurrently suppressing aspartimide formation. biotage.com However, due to its lower solubility, it is often used at a lower concentration (e.g., 10% w/v in 9:1 DMF/ethanol). nih.gov Morpholine in DMF (50%-60%) also efficiently removes the Fmoc group and minimizes both diketopiperazine and aspartimide formation. researchgate.net

Another alternative is dipropylamine (B117675) (DPA), which is less toxic and has a lower stench than piperidine. researchgate.net It has been shown to significantly reduce aspartimide formation, especially in high-temperature SPPS. researchgate.net A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (e.g., 2% DBU/5% piperazine in N-methyl-2-pyrrolidone (NMP)) has been reported to drastically reduce diketopiperazine formation compared to standard piperidine/DMF treatment. nih.govacs.org This mixture also enhances the kinetics of Fmoc removal. nih.gov

The deprotection time and the choice of solvent are also critical parameters. For some amino acids like arginine, a minimum of 10 minutes is required for efficient deprotection, whereas for others like leucine, shorter times can be effective. nih.govresearchgate.net NMP has been used as an alternative solvent to DMF, sometimes in combination with DBU and piperazine, to improve the solubility of byproducts and sustain operability. acs.org

Table 1: Comparison of Alternative Nα-Deprotection Reagents in this compoundSPPS

Reagent/ConditionConcentration/SolventAdvantagesDisadvantages/ConsiderationsCitations
Piperazine 10% w/v in 9:1 DMF/ethanol (B145695)Weaker base, suppresses aspartimide formationLower solubility, may be less efficient at short deprotection times nih.govbiotage.com
Morpholine 50-60% in DMFMinimizes diketopiperazine and aspartimide formation--- researchgate.net
Dipropylamine (DPA) Not specifiedReduces aspartimide formation at high temperatures, less toxic--- researchgate.net
DBU/Piperazine 2% DBU, 5% piperazine in NMPDrastically reduces diketopiperazine formation, enhances Fmoc-removal kinetics--- nih.govacs.org
4-Methylpiperidine (B120128) (4MP) 20% v/v in DMFSimilar performance to piperidine, potentially less toxic--- nih.govresearchgate.net
Additives and Scavengers in this compoundSPPS

Additives are incorporated into the deprotection or coupling steps to suppress side reactions, while scavengers are used during the final cleavage of the peptide from the resin to prevent modification of sensitive residues. nih.govsigmaaldrich.com

To combat aspartimide formation, acidic additives can be included in the Fmoc-deprotection solution. The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution significantly reduces aspartimide formation. biotage.com However, the explosive nature of anhydrous HOBt and the introduction of water with the wetted form are notable drawbacks. biotage.com More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to be effective; adding 1 M Oxyma Pure to 20% piperidine in DMF reduces aspartimide-related impurities. nih.gov

During the final cleavage step, which is typically performed with trifluoroacetic acid (TFA), reactive cationic species are generated from the protecting groups and the resin linker. sigmaaldrich.comiris-biotech.de These can alkylate nucleophilic side chains of amino acids like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys). sigmaaldrich.com Scavengers are added to the cleavage cocktail to trap these reactive cations. sigmaaldrich.com

Common scavengers include:

Water: Often used in cleavage cocktails (e.g., TFA/water/TIS, 95:2.5:2.5). sigmaaldrich.com

Triisopropylsilane (TIS): A common scavenger used to reduce side reactions. sigmaaldrich.com

Thioanisole: Used in cleavage mixtures like Reagent K. sigmaaldrich.com

Ethanedithiol (EDT): An effective scavenger for t-butyl cations, it also aids in the removal of the trityl protecting group from cysteine and prevents the acid-catalyzed oxidation of tryptophan. sigmaaldrich.com

The choice of scavenger depends on the peptide sequence and the protecting groups used. sigmaaldrich.com For most sequences where specific recommendations for protected amino acids are followed, a simple mixture of TFA/TIS/water is often sufficient. sigmaaldrich.com However, for sequences containing cysteine or numerous tert-butyl protected residues, the addition of EDT or the use of more complex cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended. sigmaaldrich.com

Table 2: Common Additives and Scavengers in this compoundSPPS

CompoundTypePurposeTypical ApplicationCitations
1-Hydroxybenzotriazole (HOBt) AdditiveSuppresses aspartimide formationAdded to piperidine deprotection solution biotage.com
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) AdditiveReduces aspartimide-related impuritiesAdded to piperidine deprotection solution nih.gov
Triisopropylsilane (TIS) ScavengerTraps reactive cations during cleavageComponent of TFA cleavage cocktail sigmaaldrich.com
Ethanedithiol (EDT) ScavengerTraps t-butyl cations, aids Trp and Cys protectionComponent of TFA cleavage cocktail, especially for Cys-containing peptides sigmaaldrich.com
Thioanisole ScavengerTraps reactive cations during cleavageComponent of Reagent K sigmaaldrich.com
Water ScavengerTraps reactive cations during cleavageComponent of TFA cleavage cocktail sigmaaldrich.com

Mitigation of Base-Induced Side Reactions in this compoundSPPS

Strategies for Minimizing Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly for sequences containing aspartic acid (Asp), as it can lead to multiple by-products that are difficult to separate from the target peptide. biotage.comnih.gov This reaction is catalyzed by the basic conditions used for Fmoc deprotection and is especially prevalent when Asp is followed by residues like Glycine (B1666218), Asparagine, or Aspartic acid itself. iris-biotech.de

Several strategies have been developed to mitigate this issue:

Modification of Deprotection Conditions: Adding acidic modifiers to the piperidine deprotection solution can reduce aspartimide formation. nih.govacs.org For instance, adding 0.1 M HOBt or 1 M Oxyma has been shown to be effective. biotage.comnih.gov Using weaker bases like piperazine or alternative reagents like DPA can also suppress this side reaction. biotage.comresearchgate.net

Side-Chain Protecting Group Modification: Increasing the steric bulk of the Asp side-chain protecting group can physically block the formation of the succinimide (B58015) ring intermediate. biotage.com A newly developed derivative, Fmoc-Asp-β-(2,3,4-trimethyl-pent-3-yl) ester, has shown significant improvements in reducing by-product formation compared to the standard Fmoc-Asp(OtBu)-OH. researchgate.net Similarly, β-trialkylmethyl protected aspartic acid building blocks have demonstrated almost complete reduction of aspartimide formation. nih.gov

Backbone Protection: The most effective strategy to completely prevent aspartimide formation is the use of backbone amide protection at the aspartyl α-carboxyamide bond. nih.gov This is often achieved by using pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the backbone amide nitrogen. nih.gov

Control of Diketopiperazine Formation

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that leads to the cleavage of the dipeptide from the resin, particularly problematic for peptides with a C-terminal proline. iris-biotech.dedigitellinc.com This side reaction is induced during the Fmoc-deprotection step. nih.govacs.org

Strategies to control DKP formation include:

Use of Dipeptide Building Blocks: Incorporating a dipeptide unit instead of single amino acids can bypass the susceptible dipeptide-resin intermediate, thus preventing DKP formation. iris-biotech.de

Alternative Deprotection Reagents: Replacing piperidine with alternative bases can significantly reduce DKP formation. iris-biotech.de A solution of 2% DBU and 5% piperazine in NMP has been shown to be highly effective in minimizing this side reaction. nih.govacs.org

Alternative Nα-Protection: Using an alternative to the Fmoc group for the second amino acid can be beneficial. For instance, using a Bsmoc-protected amino acid has been shown to eliminate the formation of DKP byproducts. nih.gov Another approach is to use trityl (Trt) for amino protection, which can be removed under weakly acidic conditions. iris-biotech.de

Prevention of Racemization during this compoundSPPS

Racemization, or epimerization, at the α-carbon of amino acids can occur during the activation and coupling steps in SPPS, leading to the incorporation of D-amino acids into the peptide chain. nih.govresearchgate.net This is a particular concern for certain amino acids like Cysteine (Cys) and Phenylglycine (Phg). nih.govluxembourg-bio.com

Key strategies to prevent racemization include:

Choice of Coupling Reagents and Bases: Racemization of Cys can be avoided by using carbodiimide (B86325) activation methods. nih.gov For Phenylglycine-containing peptides, using DEPBT or COMU as coupling reagents combined with a hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) can lead to epimerization-free synthesis. luxembourg-bio.com The base used during coupling plays a crucial role; replacing N,N-diisopropylethylamine (DIPEA) with a more hindered base can significantly reduce racemization. luxembourg-bio.com

Alternative Protecting Groups: While Fmoc is a urethane-type protecting group that generally suppresses racemization during coupling, certain amino acids remain susceptible. nih.govnih.gov The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been reported as a thiol-labile amino protecting group that greatly suppresses racemization compared to Fmoc. nih.gov

Optimized Conditions: For sensitive amino acids, avoiding high temperatures and pre-activation steps can minimize racemization. nih.gov For example, this compoundHis(Trt)-OH is prone to racemization, which increases significantly with temperature. nih.gov

Stereoselective Synthesis of this compoundAmino Acid Derivatives

The stereoselective synthesis of this compoundamino acid derivatives is crucial for providing enantiomerically pure building blocks for peptide synthesis. Several methods have been developed to achieve high stereoselectivity.

One notable method involves the use of a chiral Cu(II) complex for the asymmetric synthesis of Fmoc-L-γ-carboxyglutamic acid (Gla) derivatives. nih.gov In this approach, a Schiff base is formed between glycine and a novel chiral ligand in the presence of copper(II). A subsequent Michael addition of di-tert-butyl methylenemalonate to the α-carbon of the complexed glycine occurs with high diastereoselectivity. The desired (S,S)-complex diastereomer can then be purified, and after decomposition of the metal complex, the enantiomerically pure amino acid is protected with the Fmoc group. nih.gov

Another example is the stereoselective preparation of L-mesityl alanine. google.comgoogle.com This process involves the hydrogenation of a precursor compound, followed by a hydrolysis reaction to yield L-mesityl alanine. This product can then be subjected to an amino group protection reaction to afford this compoundmesityl alanine, a useful intermediate for the synthesis of peptide analogs. google.comgoogle.com

The synthesis of tetrazole analogues of amino acids using Fmoc chemistry has also been demonstrated to proceed without racemization. core.ac.uk This method involves a three-step protocol starting from an Nα-Fmoc amino acid, yielding the desired tetrazole analogue with excellent purity after deprotection. core.ac.uk

Enantioselective Approaches for Non-Canonical this compoundAmino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides can confer unique structural and functional properties, leading to enhanced biological activity or stability. nih.govnih.gov The synthesis of these ncAAs in an enantiomerically pure form is a significant challenge. Organocatalytic asymmetric synthesis has emerged as a powerful tool for this purpose, mimicking natural biosynthetic pathways to create a diverse array of ncAAs. nih.govrsc.org

A key strategy involves the asymmetric Mannich-type reaction of α-imino carboxylic acid derivatives, which allows for the construction of various ncAAs by simply changing the nucleophile. jst.go.jpnih.gov However, the protecting group on the imine nitrogen can be challenging to remove. nih.gov For instance, the p-methoxyphenyl (PMP) group, while effective in directing the stereochemistry of the reaction, often requires harsh conditions for its cleavage. nih.gov

A notable example of a complete enantioselective synthesis is that of Fmoc-protected (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid. This synthesis employs a chiral oxazolidinone to establish the first stereocenter, followed by the use of Ellman's N-sulfinylimine auxiliary to set the stereochemistry of the α-amino group with high diastereoselectivity (95:5 dr). researchgate.net The stereochemistry of the newly formed chiral centers was confirmed by X-ray crystallography. researchgate.net Following the successful asymmetric synthesis of the core amino acid structure, the N-protecting group can be removed and replaced with an Fmoc group. For example, after the synthesis of a non-canonical amino phosphonic acid derivative, the initial Nps protecting group can be removed and the Fmoc group introduced, yielding a valuable intermediate for peptide synthesis without racemization. jst.go.jp

These enantioselective strategies are crucial for expanding the repertoire of available building blocks for peptide synthesis, enabling the creation of novel peptides with tailored properties. nih.govnih.gov

Introduction of Fmoc Protecting Group in Stereospecific Syntheses

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in preparing amino acids for solid-phase peptide synthesis (SPPS). lgcstandards.com The Fmoc group is favored for its stability under a wide range of conditions and its facile removal with a mild base, typically a solution of piperidine in a suitable solvent. peptide.comchempep.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains. nih.gov

The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, in the presence of a mild base like sodium bicarbonate or sodium carbonate to neutralize the acid generated during the reaction.

A general procedure for the Fmoc protection of an L-amino acid involves dissolving the amino acid in an aqueous basic solution and then adding a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent. The mixture is stirred for several hours at room temperature. After the reaction is complete, the mixture is worked up by washing with a non-polar organic solvent to remove excess reagent and by-products. The aqueous layer is then acidified, causing the this compoundamino acid to precipitate, after which it can be collected by filtration and purified. It is crucial to maintain the stereochemical integrity of the L-amino acid during this process. The use of urethane-type protecting groups like Fmoc helps to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov

The quality of the final this compoundamino acid is paramount for successful peptide synthesis. Commercially available Fmoc-amino acids are often of high purity (>99%), which is essential to avoid the incorporation of deletion or modified sequences in the target peptide. nih.gov

Green Chemistry Principles in this compoundAmino Acid Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of manufacturing processes. In the context of this compoundamino acid synthesis and subsequent peptide production, a major focus has been the replacement of hazardous solvents with more environmentally benign alternatives. researchgate.netdoaj.orgrsc.org Traditional SPPS relies heavily on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are classified as substances of very high concern (SVHC) due to their reproductive toxicity. researchgate.netdoaj.org

Development and Application of Eco-Friendly Solvents in this compoundSPPS

Significant research has been dedicated to identifying and validating greener solvents for Fmoc-based SPPS. figshare.com These efforts have explored a range of alternative solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-formylmorpholine. figshare.com More recently, solvent mixtures composed of green components like Cyrene, sulfolane (B150427), anisole (B1667542), dimethyl carbonate (DMC), and diethyl carbonate (DEC) have shown promise. acs.orgunibo.it

The viability of a green solvent in SPPS depends on several factors, including its ability to swell the solid support resin, dissolve the Fmoc-amino acids and coupling reagents, and facilitate the chemical reactions of coupling and deprotection. researchgate.net

A critical parameter for the successful implementation of a green solvent is its ability to dissolve this compoundamino acids at the concentrations required for efficient coupling reactions (typically 0.2 M or higher). nih.gov The solubility of Fmoc-amino acids can vary significantly in different green solvents.

For instance, in a study evaluating a peptide synthesis that included three unnatural amino acids, all protected with an Fmoc group, the solubility in greener solvents like DMC, 2-MeTHF, CPME, and ethyl acetate (B1210297) was found to be poor to intermediate at concentrations of 0.1-0.3 M. researchgate.net In another study, Fmoc-Val-OH was found to be soluble in a 3:7 mixture of sulfolane and diethyl carbonate at a concentration of 0.2 M. nih.gov Rhodiasolv PolarClean has demonstrated excellent solubility for most Fmoc-protected amino acids, with many exceeding 0.9 M. researchgate.net

The table below summarizes the solubility of various this compoundamino acids in selected green solvents and their mixtures.

Solvent mixtures are often employed to fine-tune the properties of the reaction medium, such as polarity and solubilizing power, to achieve optimal performance in SPPS. unibo.it Mixtures of anisole and dimethyl carbonate (DMC) have been shown to match the resin-swelling profile of DMF quite well. nih.gov

The synthesis of model peptides has been used to evaluate the performance of these green solvent mixtures. In one study, the synthesis of Aib-enkephalin was successfully carried out in mixtures of Cyrene/diethyl carbonate (DEC), sulfolane/DEC, and anisole/DMC, demonstrating the feasibility of completely replacing DMF throughout the SPPS process. acs.org The purity of the resulting peptide was comparable to that obtained using standard DMF-based protocols, particularly when using a 70:30 mixture of anisole/DMC with a ChemMatrix-Rink Amide resin. unibo.it

However, the performance of greener solvents can be sequence-dependent. In the synthesis of a cyclic octapeptide containing both natural and unnatural amino acids, the use of DMC resulted in a significantly lower yield and purity compared to the standard DMF process, which was attributed to the poor solubility of the amino acid building blocks in this solvent. researchgate.net

Catalyst-Free and Aqueous-Based this compoundAmino Acid Protection Strategies

In a significant advancement towards greener synthesis, catalyst-free methods for the Fmoc protection of amino acids in aqueous media have been developed. semanticscholar.orgresearchgate.net These protocols offer a more environmentally friendly alternative to traditional methods that rely on organic solvents and catalysts.

One such method involves the reaction of the amino acid with Fmoc-Cl in a mixture of water and ethanol (3:1) at 60°C. rsc.org This procedure has been shown to be effective for a variety of amino acids, affording the corresponding N-Fmoc derivatives in good to excellent yields. researchgate.net The reaction proceeds cleanly, and the product can be isolated by simple acidification and filtration. rsc.org A key advantage of this method is its chemoselectivity; it can be performed in the presence of other nucleophilic groups without significant side reactions. semanticscholar.orgresearchgate.net Furthermore, for L-amino acids, the enantiomeric purity is maintained, with reported D:L ratios of 1:99. researchgate.net

The proposed mechanism for this aqueous-based Fmoc protection suggests that the reaction is facilitated by the properties of the aqueous medium, which can stabilize the transition state. researchgate.net These catalyst-free and aqueous-based strategies represent a significant step forward in making the synthesis of this compoundamino acids more sustainable.

Sustainable Practices in this compoundPeptide Synthesis (e.g., Reagent Recycling)

The advancement of this compoundpeptide synthesis is increasingly intertwined with the principles of green chemistry, aiming to mitigate the environmental impact traditionally associated with solid-phase peptide synthesis (SPPS). rsc.orgrsc.org A primary focus of these sustainable initiatives is the reduction of chemical waste through innovative strategies, particularly the recycling of reagents and solvents. rsc.org

The conventional Fmoc/tBu solid-phase synthesis strategy is known for its substantial consumption of hazardous solvents, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (CH2Cl2). rsc.org In response, significant research has been directed towards not only replacing these solvents with more environmentally benign alternatives but also implementing circular economy principles within the synthesis workflow.

One of the most effective strategies to curtail solvent waste is the adoption of in situ Fmoc removal protocols. tandfonline.compeptide.com This approach streamlines the synthesis by combining the coupling and deprotection steps, thereby eliminating the washing stage that traditionally follows coupling. tandfonline.comtandfonline.com By doing so, solvent savings of up to 75% can be realized. peptide.com In these protocols, once the coupling of an this compoundamino acid is complete, a deprotection agent like piperidine or, more recently, 4-methylpiperidine (4-MP), is directly added to the reaction vessel. peptide.comadvancedchemtech.com The use of 4-MP is particularly noteworthy as it can enhance product purity and generate less hazardous waste. tandfonline.comadvancedchemtech.com

The concept of a circular economy is further exemplified by direct reagent and solvent recycling programs. Industrial-scale operations have demonstrated the feasibility of pooling waste streams from various synthesis processes for treatment and recovery. biospace.com A notable example of such a process successfully recovered significant quantities of key materials for reuse, thereby reducing both environmental impact and operational costs. biospace.com

Another innovative approach involves the use of "tea bags" for the simultaneous synthesis of multiple peptides. mdpi.com This method incorporates a reagent recycling system that has been shown to decrease the use of DMF by 25–30% and the deprotection reagent by 50%. mdpi.com The protocol involves reusing the deprotection solution from a second treatment in the subsequent cycle's initial deprotection step. mdpi.com

Furthermore, the development of recyclable coupling reagents, such as benzoisothiazolone (BIT) activators, presents a promising frontier for sustainable peptide synthesis. researchgate.net Research has demonstrated the potential to recover and reuse these activators with high efficiency without compromising the quality of the final peptide product. researchgate.net The pursuit of a fully circular process has also led to aqueous peptide synthesis methods where the entire waste stream can be treated by filtration through a mixed ion exchange resin, allowing the aqueous medium to be reused. nih.gov

The table below summarizes key findings from research focused on reagent and solvent recycling in this compoundpeptide synthesis, highlighting the methodologies and their impact on sustainability.

Sustainable Strategy Key Reagents/Solvents Involved Recycling/Reduction Efficiency Noteworthy Findings
In-situ Fmoc Removal 4-methylpiperidine (4-MP), Dimethylformamide (DMF)Reduces solvent usage by up to 60-75%. tandfonline.compeptide.comCombines coupling and deprotection to eliminate intermediate washing steps. tandfonline.compeptide.com
Waste Stream Pooling and Treatment Ethyl acetate, Dimethyl sulfoxide (DMSO), Oxyma86% recovery of ethyl acetate, 70% of DMSO, and 38% of Oxyma. biospace.comDemonstrates the industrial viability of recycling multiple components from a mixed waste stream. biospace.com
"Tea Bag" Synthesis with Reagent Recycling Dimethylformamide (DMF), Deprotection reagent (e.g., piperidine)25-30% reduction in DMF usage and 50% reduction in deprotection reagent use. mdpi.comEnables efficient, simultaneous synthesis of multiple peptides with reduced waste. mdpi.com
Recyclable Coupling Reagents Benzoisothiazolone (BIT) activator87% recovery of the BIT activator. researchgate.netOffers a recyclable alternative to traditional coupling reagents without loss of product quality. researchgate.net
Circular Aqueous Synthesis Water, PolarCleanAllows for the reuse of the aqueous solvent medium after filtration. nih.govObviates the need for hazardous dipolar aprotic solvents and reduces overall solvent consumption. nih.gov

These advancements underscore a significant shift towards more sustainable and economically viable methods for the synthesis of peptides using this compoundamino acids, with reagent recycling playing a pivotal role in this green transformation.

Fmoc L Amino Acid Derivatives and Their Functional Modifications

Design and Synthesis of Unnatural Fmoc-L-Amino Acid Building Blocks

The ability to introduce specific chemical moieties into the amino acid framework allows for the creation of peptides with tailored properties. The synthesis of these unnatural this compoundamino acids is a cornerstone of modern peptide chemistry.

Incorporation of Bioorthogonal Functionalities (e.g., Azido (B1232118), Alkyne)

Bioorthogonal functionalities, such as azido and alkyne groups, provide chemical handles that allow for the selective modification of peptides in complex biological environments. The synthesis of this compoundamino acids containing these groups is crucial for applications like peptide labeling, tracking, and the construction of complex peptide architectures.

A common strategy for synthesizing Fmoc-protected azido amino acids involves the diazotransfer reaction on a primary amine precursor. For instance, this compoundazidoalanine and this compoundazidohomoalanine can be efficiently synthesized in two steps from readily available Fmoc-protected asparagine and glutamine, respectively. This method proceeds in good yield and produces compounds of sufficient purity for direct use in solid-phase peptide synthesis (SPPS). sigmaaldrich-jp.com Optimized protocols for the synthesis of a range of Fmoc-azido-L-amino acids, including derivatives of alanine, homoalanine, ornithine, and lysine (B10760008), have been developed to make these valuable building blocks more accessible. sigmaaldrich.comnih.gov These methods often involve improvements to existing reaction pathways to enhance yields and purity. sigmaaldrich.comnih.gov

The incorporation of alkyne functionalities is equally important for bioorthogonal "click" chemistry reactions. Fmoc-protected amino acids bearing terminal alkynes, such as this compoundpropargylglycine, are commercially available and can be readily incorporated into peptide sequences using standard SPPS protocols. chemrxiv.org The azide (B81097) and alkyne groups are stable during both Fmoc and Boc-based peptide synthesis, allowing for post-synthetic modification of the peptide either on the solid support or in solution. chemrxiv.org

Compound NameStructureApplication
This compoundazidoalanineC₁₈H₁₆N₄O₄Incorporation of an azide group for click chemistry.
This compoundazidohomoalanineC₁₉H₁₈N₄O₄Incorporation of an azide group with a longer side chain.
This compoundpropargylglycineC₂₀H₁₇NO₄Incorporation of a terminal alkyne for click chemistry.

Synthesis of Halogenated and Fluoroalkylated this compoundAmino Acids

The introduction of halogens, particularly fluorine, into amino acid side chains can significantly alter the physicochemical properties of peptides, including their stability, lipophilicity, and conformational preferences. nih.gov The synthesis of halogenated and fluoroalkylated this compoundamino acids has therefore become an area of intense research.

Strategies for synthesizing fluoroalkyl-α-amino acids can be broadly categorized into two approaches: synthesis from fluorinated building blocks and direct fluorination of amino acid precursors. nih.govrsc.orgresearchgate.net A variety of fluorinating reagents are employed for the synthesis of chiral α-monofluoroalkyl-α-amino acids. nih.gov For the synthesis of Fmoc-protected amino acids with halodifluoromethyl moieties, one approach involves the modification of amino acid side chains containing an amine function by coupling with derivatives of acetic anhydride. nih.govnih.gov This allows for a one-step synthesis to obtain the desired products. nih.govnih.gov For example, this compoundnorleucine and Fmoc-L-α-aminobutyric acid derivatives with acetamide (B32628) moieties containing CF₂H, CF₃, CF₂Cl, and CF₂Br have been synthesized. nih.govnih.gov

The synthesis of these building blocks allows for their incorporation into peptides via automated SPPS, enabling the study of halogen bonding and its effects on peptide structure and function. nih.govnih.gov

Compound NameModificationSynthetic Approach
This compoundNle(εNHCOCF₂Br)-OHBromodifluoroacetylated norleucineModification of the side chain amine with a halodifluoroacetyl group.
This compoundAbu(γNHCOCF₂Br)-OHBromodifluoroacetylated α-aminobutyric acidModification of the side chain amine with a halodifluoroacetyl group.
This compoundPhe(p-OCF₂Br)-OHpara-bromodifluoromethylether phenylalanineBottom-up synthesis from a functionalized phenylalanine precursor.

Introduction of Metal-Binding and Supramolecular Recognition Moieties

The incorporation of metal-binding or supramolecular recognition moieties into this compoundamino acids opens up possibilities for creating peptides with catalytic activity, sensing capabilities, and self-assembling properties.

The synthesis of this compoundamino acids with metal-chelating side chains has been achieved through various strategies. For example, bipyridyl-L-alanine (BpyAla) is a sought-after noncanonical amino acid for its ability to chelate a variety of metals. nih.gov The synthesis of its Fmoc-protected derivative allows for its incorporation into peptides to create artificial metalloenzymes. nih.govrsc.org Other approaches involve the synthesis of amino acids with side chains based on aminodiacetic acid to create penta- and hexadentate chelating agents. rsc.org

Fmoc-protected amino acids themselves can act as low-molecular-weight gelators (LMWGs), self-assembling through non-covalent interactions like π-π stacking of the fluorenyl groups and hydrogen bonding. rsc.orgbeilstein-journals.orgnih.govmdpi.com This self-assembly can be tuned by co-assembling different Fmoc-amino acids or Fmoc-peptides, leading to the formation of hydrogels with varied morphological and rheological properties. nih.govmdpi.com For instance, the co-assembly of this compoundphenylalanine with an amino-acid-modified conjugated oligomer has been shown to form hydrogels with enhanced properties for capturing bacteria. beilstein-journals.org The introduction of moieties like crown ethers into amino acid side chains can create fluorescent reporters for metal ions. nih.gov

MoietyPurposeExample this compoundAmino Acid Derivative
BipyridineMetal chelationThis compoundbipyridylalanine (Fmoc-BpyAla-OH)
Crown EtherMetal ion sensingThis compoundtyrosine derivative with a crown ether moiety
Nitroxide Spin LabelEPR spectroscopyFmoc-spirocyclohexyl nitroxide α-amino acid

This compoundAmino Acids in Post-Translational Modification (PTM) Research

Post-translational modifications (PTMs) are crucial for regulating protein function in vivo. The synthesis of peptides containing specific PTMs is essential for studying their biological roles. Fmoc chemistry is particularly well-suited for this purpose due to its mild reaction conditions, which preserve the integrity of many labile PTMs that are unstable under the harsher conditions of Boc chemistry. nih.govaltabioscience.com

Synthesis of this compoundAmino Acids Bearing Common PTMs (e.g., Phosphorylation, Glycosylation, Acetylation)

The synthesis of this compoundamino acids carrying common PTMs allows for their direct incorporation into peptides during SPPS.

Phosphorylation: For the synthesis of phosphopeptides, several Fmoc-phosphoamino acid building blocks are available. Fmoc-Tyr(PO(OBzl)OH)-OH is a popular choice for introducing phosphotyrosine, although its partially protected phosphate (B84403) can present challenges during coupling. sigmaaldrich.com Alternative derivatives like Fmoc-Tyr(PO₃H₂)-OH and Fmoc-Tyr(PO(NMe₂)₂)-OH are also used. sigmaaldrich.com For phosphoserine and phosphothreonine, Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH are commonly employed. rsc.org

Glycosylation: The synthesis of glycopeptides often relies on the use of pre-formed glycosylated this compoundamino acid building blocks. altabioscience.com Microwave-assisted synthesis has been shown to facilitate the rapid glycosylation of Fmoc-amino acids with unprotected carboxyl groups, providing a more efficient route to these building blocks. nih.gov

Acetylation and Methylation: Fmoc-protected amino acids with acetylated or methylated side chains are also commercially available. For example, a range of Fmoc-protected methylated arginine and lysine derivatives allows for the direct synthesis of peptides containing these modifications, eliminating the need for non-specific post-synthetic methylation. merckmillipore.com

PTMExample this compoundAmino Acid Building BlockKey Synthetic Consideration
PhosphorylationFmoc-Tyr(PO(OBzl)OH)-OHPotential coupling issues due to the partially protected phosphate. sigmaaldrich.com
GlycosylationFmoc-Ser(Ac₃AcNH-β-Glc)-OHStereoselective formation of the glycosidic bond. altabioscience.com
AcetylationFmoc-Lys(Ac)-OHProtection of the ε-amino group of lysine.
MethylationFmoc-Arg(Me,Pbf)-OHUse of side-chain protecting groups compatible with Fmoc chemistry. merckmillipore.com
SulfationFmoc-Tyr(SO₃nP)-OHStability of the sulfate (B86663) ester during cleavage. sigmaaldrich-jp.comsigmaaldrich.com

Strategies for Incorporating Unstable PTMs via Fmoc Chemistry

Some PTMs are inherently unstable and can be challenging to incorporate even with the mild conditions of Fmoc chemistry. To address this, various strategies have been developed.

One approach is to use a "pro-PTM" that is more stable during synthesis and can be converted to the desired PTM after peptide assembly. For example, to synthesize sulfotyrosine-containing peptides, which are sensitive to acidic cleavage conditions, a fluorosulfated tyrosine derivative, Fmoc-Y(OSO₂F)-OH, can be incorporated. nih.gov This building block is stable during SPPS. After cleavage from the resin, the fluorosulfate (B1228806) is converted to the desired sulfate in a post-synthetic step. nih.govnih.gov

Another strategy involves the use of photocleavable or "caged" protecting groups. nih.gov For instance, caged O-phosphorothioyl amino acid derivatives can be synthesized and incorporated into peptides using Fmoc-based SPPS. The thiophosphate group, a hydrolysis-resistant analog of phosphate, is masked by a photocleavable protecting group. Upon irradiation with UV light, the protecting group is removed, revealing the active thiophosphate. nih.gov

For base-labile PTMs like O-acetylation, which are incompatible with the piperidine (B6355638) treatment used for Fmoc deprotection, alternative synthetic routes are necessary. One strategy is to use a Boc-SPPS based approach for the synthesis of peptide C-terminal salicylaldehyde (B1680747) esters, which can then be used in ligations to introduce the base-labile modification. nih.govresearchgate.net This highlights the limitations of standard Fmoc chemistry for certain unstable PTMs and the need for orthogonal strategies.

Lipid- and Surfactant-Modified this compoundAmino Acid Conjugates

The amphiphilic nature of N-terminally protected this compoundamino acids, arising from the hydrophobic fluorenyl group and the hydrophilic amino acid head, provides a foundation for creating molecules with surfactant-like properties. By further modifying these structures, particularly through the introduction of additional hydrophobic moieties, researchers have developed a range of this compoundamino acid conjugates with tailored self-assembly behaviors and functional applications. These modifications often involve the attachment of lipid chains or other hydrophobic groups, leading to the formation of unique supramolecular structures such as micelles, hydrogels, and nanoparticles.

Synthesis and Self-Assembly of this compoundAmino Acid Surfactants

The synthesis of this compoundamino acid surfactants can be achieved through standard chemical methods. A common approach involves the preparation of sodium salts of this compoundamino acids that possess short alkyl side chains. This modification enhances their amphiphilic character, enabling them to act as surfactants in aqueous solutions.

Research has shown that the sodium salts of several this compoundamino acids, including those with branched alkyl side chains, exhibit surfactant properties. nih.govbeilstein-journals.org These molecules have been observed to self-assemble into organized structures in a concentration-dependent manner. Tensiometry measurements have confirmed their surfactant behavior, allowing for the determination of their critical micelle concentrations (CMCs). For instance, the sodium salts of this compoundvaline, this compoundleucine, and this compoundisoleucine have all been found to have a CMC of approximately 0.1 M. nih.govbeilstein-journals.orgnih.gov Powder X-ray diffraction studies have further revealed that these surfactants typically organize into bilayer structures. nih.govbeilstein-journals.org

The self-assembly of these surfactants is primarily driven by non-covalent interactions, including the hydrophobic and π-π stacking interactions of the fluorenyl groups. nih.gov The nature of the amino acid side chain also plays a crucial role in modulating these interactions and influencing the resulting supramolecular architecture. For example, the sodium salt of this compoundnorleucine has been observed to form a gel at concentrations above 0.2 M, highlighting how a subtle change in the alkyl side chain can lead to different self-assembly outcomes. nih.govbeilstein-journals.org The self-assembly process can also be influenced by external stimuli such as temperature, with some this compoundamino acid derivatives showing transitions from flower-like morphologies to tube-like structures upon heating. mdpi.com

Table 1: Properties of Selected this compoundAmino Acid Surfactants

Compound Critical Micelle Concentration (CMC) Self-Assembled Structure
Sodium salt of this compoundvaline ~0.1 M nih.govbeilstein-journals.orgnih.gov Bilayer nih.govbeilstein-journals.org
Sodium salt of this compoundleucine ~0.1 M nih.govbeilstein-journals.orgnih.gov Bilayer nih.govbeilstein-journals.org
Sodium salt of this compoundisoleucine ~0.1 M nih.govbeilstein-journals.orgnih.gov Bilayer nih.govbeilstein-journals.org
Sodium salt of this compoundnorleucine >0.2 M (forms gel) nih.govbeilstein-journals.org Gel nih.govbeilstein-journals.org

Functionalization with Hydrophobic Chains for Research Applications

The functionalization of this compoundamino acids with additional hydrophobic chains has emerged as a versatile strategy for developing advanced materials with a wide array of research applications, including in drug delivery, tissue engineering, and biocatalysis. beilstein-journals.orgnih.gov This approach leverages the inherent self-assembling properties of the Fmoc-amino acid scaffold while introducing new functionalities through the appended hydrophobic group.

A key application of these hydrophobically modified this compoundamino acids is in the formation of hydrogels. The balance between the hydrophobic interactions of the Fmoc group and the appended chain, and the hydrophilic nature of the amino acid, can be fine-tuned to promote the self-assembly of nanofibers that entrap water and form a gel matrix. For example, a study comparing this compoundnorleucine and its sulfur-containing analogue, this compoundmethionine, demonstrated that the subtle reduction in the hydrophobicity of the side chain in this compoundmethionine was sufficient to induce supramolecular hydrogelation. nih.govresearchgate.net This highlights the sensitivity of the self-assembly process to the chemical nature of the hydrophobic side chain.

In the realm of drug delivery, PEGylated this compoundamino acid conjugates have been developed as effective nanocarriers. nih.gov A structure-activity relationship study involving a series of these conjugates revealed that PEG2000-Fmoc-Lys(Cbz) formed nanomicelles with a low critical micelle concentration and a high loading capacity for the anticancer drug paclitaxel (B517696). nih.gov The enhanced performance of this nanocarrier was attributed to strengthened carrier-drug interactions, including π-π stacking and hydrophobic interactions. nih.gov Furthermore, the functionalization of peptides with cholesterol, a highly hydrophobic molecule, has been shown to induce self-assembly into stable nanoparticles that can enhance cellular uptake, presenting a promising strategy for anticancer therapies. nih.gov This principle of cholesterol conjugation can be extended to single this compoundamino acids to create novel drug delivery systems. The synthesis of these conjugates often utilizes solid-phase peptide synthesis techniques. nih.govnih.gov

The co-assembly of this compoundamino acids with other functional molecules is another area of active research. For instance, this compoundphenylalanine has been co-assembled with an amino-acid-modified conjugated oligomer to create a supramolecular hydrogel. beilstein-journals.org This demonstrates the potential for creating complex, multi-component materials with tailored properties. The inherent biocompatibility of amino acids makes these self-assembled materials particularly attractive for biomedical applications such as cell culture and enzyme immobilization. beilstein-journals.orgnih.gov

Table 2: Examples of this compoundAmino Acids Functionalized with Hydrophobic Chains and Their Applications

This compoundAmino Acid Derivative Functionalization Research Application
This compoundmethionine Sulfur-containing alkyl side chain Supramolecular hydrogel formation nih.govresearchgate.net
PEG2000-Fmoc-Lys(Cbz) PEGylation and benzyloxycarbonyl protection Nanocarrier for paclitaxel delivery nih.gov
Cholesterol-modified peptides Cholesterol conjugation Self-assembled nanoparticles for enhanced cellular uptake nih.gov
This compoundphenylalanine Co-assembly with a conjugated oligomer Supramolecular hydrogel beilstein-journals.org

Supramolecular Self Assembly of Fmoc L Amino Acids and Peptides

Mechanistic Understanding of Fmoc-L-Amino Acid Self-Assembly

The spontaneous organization of this compoundamino acids into complex architectures is governed by a delicate balance of intermolecular forces. The process typically begins with the formation of primary structures, which then organize into higher-order assemblies. nih.gov A critical step preceding the nucleation of nanofibrils can be liquid-liquid phase separation (LLPS), where the molecules partition into solute-rich and solute-poor phases, with the former acting as a precursor for nucleation. nih.gov

The primary driving force for the self-assembly of these molecules is the π–π stacking interaction between the bulky, hydrophobic Fmoc groups. acs.orgnih.govrsc.org This interaction entropically favors the removal of the aromatic moieties from contact with aqueous solvents, promoting aggregation. rsc.org The stacking of these fluorenyl rings creates a hydrophobic core that is fundamental to the stability of the resulting nanostructures. rsc.org

Fluorescence spectroscopy is a key technique used to probe these interactions. A characteristic red shift in the emission spectrum of the fluorenyl group indicates the formation of excimers, which is a direct consequence of π–π stacking between adjacent Fmoc moieties in the assembled state. nih.govresearchgate.net Studies have demonstrated that the intensity of fluorescence can correlate with the degree of molecular organization, with increased intensity suggesting more extensive aromatic interactions. nih.gov

The central role of π–π stacking has been confirmed through experiments using inhibitors. For instance, the presence of tannic acid, known to disrupt π–π stacking, effectively prevents the formation of assemblies from Fmoc-modified aliphatic single amino acids. rsc.org In contrast, urea (B33335), a hydrogen bond disrupter, has a negligible effect on these specific assemblies, underscoring the dominance of the Fmoc-driven aromatic interactions. rsc.org Molecular dynamics simulations further support these findings, showing that uniform, parallel stacking of Fmoc groups is crucial for creating well-defined crystalline structures. rsc.orgrsc.org

While π–π stacking is the principal driver, hydrogen bonding and electrostatic forces are critical for directing the specific arrangement and ensuring the stability of the final assembly. rsc.orgmdpi.com Hydrogen bonds form between the peptide backbones (–CO–NH groups) and the carboxylic acid terminals, contributing to the formation of ordered secondary structures, such as β-sheets, which are common motifs in these assemblies. nih.govrsc.orgmdpi.com

The interplay between π–π stacking and hydrogen bonding can be complex and depends on the specific amino acid. For this compoundTyrosine, for example, studies have shown that while π-stacking dominates in the crystalline state, hydrogen bonding is the primary force driving the formation of fibrillar structures in the gel phase. nih.govqub.ac.ukresearchgate.net The additional –CO–NH– linkage in di-functionalized molecules like Fmoc-Lys(Fmoc)-OH can facilitate further hydrogen bond formation, enhancing structural stability. mdpi.com The selective methylation of backbone amides to block hydrogen bond donation has been shown to disrupt nanofiber formation, confirming the importance of this interaction. acs.org

Electrostatic interactions also play a significant role, particularly for charged amino acids or when the pH of the environment is manipulated. rsc.org Repulsion between charged groups at certain pH values can prevent assembly, while neutralization of these charges can trigger aggregation. acs.org Salt bridges, a combination of hydrogen bonding and electrostatic interactions, can also contribute to the packing network, as seen in the assembly of Fmoc-RGDS. rsc.org

The morphology of the aggregates formed by this compoundamino acids can be precisely controlled by altering the solvent environment. rsc.orgrsc.org The polarity of the solvent directly influences the hydrophobic and solvophobic interactions that govern the assembly process. nih.gov By varying the composition of mixed solvent systems, such as tetrahydrofuran (B95107) (THF)/water or dimethyl sulfoxide (B87167) (DMSO)/water, researchers can induce transitions between different morphologies. rsc.orgrsc.orgresearchgate.net

For example, in the case of this compoundAlanine in a THF/water system, flexible, curved fibers are observed at low water concentrations. As the proportion of water increases, the hydrophobic Fmoc group is entropically driven to minimize its exposure to the polar solvent, resulting in a transition to more linear, needle-like crystalline structures. rsc.org Conversely, for this compoundLeucine, increasing thermal energy in an aqueous solution can cause an initial flower-like morphology to rearrange into small, tube-like structures. researchgate.net These solvent-induced transitions highlight the tunability of the self-assembly process, allowing for the creation of distinct micro- and nanostructures from the same building block. rsc.orgrsc.org

Table 1: Influence of Solvent and Temperature on the Morphology of Self-Assembled this compoundAmino Acids.
This compoundAmino AcidConditionsObserved MorphologyReference
This compoundAlanine3 mM in 10% water/THFFlexible, curved fibers rsc.org
This compoundAlanine3 mM in 90% water/THFLinear, needle-like crystals rsc.org
This compoundLeucineLow concentration, room temp.Flower-like researchgate.net
This compoundLeucineLow concentration, heatedSmall tube-like researchgate.net
This compoundIsoleucineLow concentration, room temp.Fiber-like researchgate.net
This compoundValine3 mM in water/methanol, annealed at 70°CNetwork of fibers rsc.org

Fabrication of this compoundAmino Acid Based Supramolecular Hydrogels

Supramolecular hydrogels are three-dimensional networks of self-assembled nanofibers that entrap a large amount of water. nih.gov The fabrication of these gels from this compoundamino acids relies on triggering the self-assembly process using external stimuli, leading to the formation of a stable, solid-like material. nih.gov

One of the most common methods to trigger gelation is pH modulation. mdpi.comunibo.it Many this compoundamino acids are soluble in water at a basic pH because the carboxylic acid group is deprotonated (–COO⁻), leading to electrostatic repulsion that prevents aggregation. acs.orgrsc.org When the pH is lowered, the carboxyl group becomes protonated (–COOH), neutralizing the charge and reducing repulsion. acs.org This change allows the primary non-covalent interactions, especially π–π stacking, to dominate, initiating self-assembly and subsequent gelation. nih.gov A widely used technique involves the slow hydrolysis of glucono-δ-lactone (GdL), which gradually lowers the pH of the solution, allowing for the formation of homogeneous and transparent hydrogels. nih.govresearchgate.netrsc.org

Co-assembly, the process of mixing two or more different LMWGs, is another powerful strategy to fabricate hydrogels with enhanced or novel properties. nih.govnih.govnih.gov By combining different this compoundamino acids, it is possible to create more stable structures with improved mechanical strength. mdpi.commdpi.com For instance, co-assembling Fmoc-Lys(Fmoc)-OH with Fmoc-Trp-OH results in stable hydrogels where the final properties are influenced by the volumetric ratio of the two components. nih.gov This approach allows for fine-tuning of the hydrogel's characteristics by leveraging specific molecular recognition and complementary interactions between the different building blocks. nih.govmdpi.com In some cases, co-assembly can even induce a morphological transformation; for example, co-assembling fiber-forming this compoundTyrosine with nanoparticle-forming this compoundTryptophan results in the formation of nanoparticles, where the latter acts as an inhibitor to fibril elongation. acs.org

Table 2: Examples of Gelation Triggers for this compoundAmino Acid Systems.
SystemGelation TriggerKey FindingReference
This compoundPhenylalaninepH switch (using GdL)Forms metastable gels that evolve into microcrystals. qub.ac.ukresearchgate.net
This compoundTyrosinepH switch (using GdL)Forms stable, transparent hydrogels. nih.govresearchgate.net
This compoundTryptophanpH switchGelling process is triggered by pH changes. nih.gov
Fmoc-Lys(Fmoc)-OH / Fmoc-Trp-OHCo-assembly & pH switchStable hydrogels are formed; properties depend on the component ratio. nih.gov
Fmoc-Lys(Fmoc)-OH / Fmoc-GluCo-assembly & solvent switchCo-assembly leads to improved rheological characteristics. mdpi.com
Fmoc-3F-PheSolvent exchange (DMSO to water)Rapidly forms transparent, self-supporting hydrogels. rsc.org

The gel-like properties of these materials arise from the hierarchical organization of the this compoundamino acid molecules. The initial self-assembly leads to the formation of elongated, one-dimensional nanostructures, commonly referred to as nanofibers or fibrils. nih.govnih.gov These fibrils, which are typically a few tens of nanometers in diameter and can be microns in length, are stabilized by the aforementioned π–π stacking and hydrogen bonding interactions. qub.ac.uk

As the concentration of these nanofibers increases, they begin to entangle and interact, forming a complex and percolated three-dimensional network. nih.govresearchgate.net This 3D scaffold is responsible for immobilizing the solvent (water) within its pores, leading to the formation of a macroscopic, self-supporting hydrogel. unibo.it The morphology and density of this nanofibrillar network dictate the mechanical properties of the hydrogel, such as its stiffness and elasticity. acs.org Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are invaluable for visualizing these intricate 3D networks and confirming the fibrillar nature of the underlying structure. nih.govnih.govacs.orgresearchgate.net Cryo-electron microscopy (cryo-EM) has even enabled the resolution of the atomic-level structure of these self-assembled nanofibers, revealing details like the "Fmoc zipper motif" that underpins the assembly. acs.org

Rheological and Structural Properties of this compoundAmino Acid Hydrogels

The self-assembly of N-terminally protected this compoundamino acids into hydrogels results in materials with distinct rheological and structural characteristics. These hydrogels are typically composed of a three-dimensional network of entangled nanofibers, which encapsulate a large amount of water. mdpi.comnih.gov The formation of these networks is primarily driven by non-covalent interactions, including hydrogen bonding, which leads to the formation of β-sheet-like arrangements, and π-π stacking of the aromatic fluorenyl groups. mdpi.comacs.org

The mechanical strength of these hydrogels can be quantified by rheological measurements, which determine the storage modulus (G′) and loss modulus (G″). G′ represents the elastic component (solid-like behavior), while G″ represents the viscous component (liquid-like behavior). For a material to be considered a gel, G′ is typically significantly greater than G″. researchgate.net The mechanical properties of this compoundamino acid hydrogels can be tuned by several factors, including the specific amino acid used, pH, and the method of gel preparation. chinesechemsoc.orgresearchgate.net For instance, hydrogels formed from different Fmoc-amino acids exhibit a wide range of storage moduli, from 10² to 10⁴ Pa. chinesechemsoc.org

The self-assembly pathway strongly influences the final mechanical properties of the hydrogel. chinesechemsoc.org For example, this compoundphenylalanine (Fmoc-F) can form gels through a heating and cooling cycle, a slow decrease in pH, or by solvent exchange, with each method potentially yielding gels with different morphologies, thermal stabilities, and storage moduli that can vary by up to three orders of magnitude. chinesechemsoc.orgresearchgate.net The final pH of the system is also a critical parameter; for Fmoc-F, gels formed at a relatively high pH of 6.1 are transparent, while those formed at a lower pH can be turbid. researchgate.net

Below is a table summarizing the mechanical properties of hydrogels formed from various this compoundamino acids.

This compoundAmino AcidTrigger for GelationStorage Modulus (G')Reference
This compoundphenylalaninepH decreaseVaries with pH researchgate.netchinesechemsoc.org
This compoundtyrosinepH decrease~1000 Pa chinesechemsoc.org
This compoundtryptophanpH decrease10² - 10⁴ Pa chinesechemsoc.org
This compoundmethioninepH decrease10² - 10⁴ Pa chinesechemsoc.org
This compoundisoleucinepH decrease10² - 10⁴ Pa chinesechemsoc.org
This compoundglycinepH decrease10² - 10⁴ Pa chinesechemsoc.org

Diverse Morphologies of Self-Assembled this compoundAmino Acid Structures

The self-assembly of this compoundamino acids can lead to a variety of supramolecular structures with diverse morphologies. The final architecture is a result of the intricate balance of non-covalent interactions, which can be influenced by both the intrinsic properties of the amino acid and the external environmental conditions. mdpi.com

This compoundamino acids have been observed to self-assemble into several distinct morphologies, including fiber-like, crystalline, and more complex flower-like structures. chemrxiv.orgresearchgate.net

Fiber-like assemblies are the most common morphology observed in this compoundamino acid hydrogels. These are elongated, high-aspect-ratio structures that entangle to form the gel network. nih.gov For example, this compoundisoleucine consistently forms fiber-like structures at various concentrations and temperatures. chemrxiv.orgresearchgate.net Similarly, this compoundvaline can form fiber-like assemblies, particularly at higher concentrations. chemrxiv.orgresearchgate.net These fibrous structures are stabilized by a combination of hydrogen bonding between the amino acid residues and π-π stacking of the Fmoc groups. mdpi.com

Crystalline assemblies can also be formed from this compoundamino acids. These are more ordered structures compared to the entangled fibers of a hydrogel. In some cases, a kinetically trapped hydrogel can slowly transform into a more thermodynamically stable crystalline state. acs.org For instance, this compoundphenylalanine is known to form metastable gels that can crystallize over time. researchgate.net The packing in these crystals is often driven by interactions between the planar Fmoc groups. rsc.orgfrontiersin.org

Flower-like morphologies are a more unique and complex form of self-assembly. These structures, which resemble flowers with petals made of needle-like crystals, have been observed for several this compoundamino acids. chemrxiv.orgresearchgate.netresearchgate.net this compoundalanine, for instance, shows a propensity to form flower-like structures at both low and high concentrations, and these structures are stable even with heating. chemrxiv.orgresearchgate.net this compoundleucine also forms flower-like assemblies at room temperature, which can transition to other morphologies upon heating. chemrxiv.orgresearchgate.net

The morphology of the self-assembled structures of this compoundamino acids is highly sensitive to external factors such as concentration, temperature, and the solvent environment. mdpi.comchemrxiv.orgresearchgate.netresearchgate.net

Concentration: The concentration of the this compoundamino acid can significantly impact the resulting morphology. For this compoundvaline, a flower-like morphology is observed at lower concentrations, while at higher concentrations, it transitions to a fiber-like assembly. chemrxiv.orgresearchgate.net

Temperature: Temperature can induce morphological transitions. For example, the flower-like structures of this compoundleucine at room temperature transform into small, tube-like structures upon heating. chemrxiv.orgresearchgate.net Similarly, this compoundisoleucine, which forms fibers at room temperature, can form tube-like structures at lower concentrations upon heating. chemrxiv.orgresearchgate.net

Solvent: The solvent composition plays a critical role in directing the self-assembly process. researchgate.net The balance between hydrophilic and hydrophobic interactions can be tuned by changing the solvent, thereby influencing the final morphology. For instance, the self-assembly of this compoundphenylalanine can be triggered by a solvent exchange method, where a solution of the compound in a good solvent is diluted with a poor solvent (water), leading to aggregation and hydrogelation. chinesechemsoc.org The use of different solvent systems can lead to different morphologies, such as fibers, nanotubes, or nanoaggregates. mdpi.com

The following table summarizes the influence of concentration and temperature on the morphology of various this compoundamino acids.

This compoundAmino AcidConditionMorphologyReference
This compoundalanineLow & High Concentration, Room Temp & HeatedFlower-like chemrxiv.orgresearchgate.net
This compoundleucineLow & High Concentration, Room TempFlower-like chemrxiv.orgresearchgate.net
This compoundleucineHeatedSmall tube-like chemrxiv.orgresearchgate.net
This compoundisoleucineLow & High Concentration, Room TempFiber-like chemrxiv.orgresearchgate.net
This compoundisoleucineLow Concentration, HeatedTube-like chemrxiv.orgresearchgate.net
This compoundisoleucineHigh Concentration, HeatedFiber-like chemrxiv.orgresearchgate.net
This compoundvalineLow Concentration, Room TempFlower-like chemrxiv.orgresearchgate.net
This compoundvalineHigh Concentration, Room TempFiber-like chemrxiv.orgresearchgate.net
This compoundvalineHeatedFiber-like chemrxiv.orgresearchgate.net

Enzymatically Driven Self-Assembly of Fmoc-Dipeptides

Enzymes can be used to control the self-assembly of Fmoc-peptides by catalyzing the formation of the hydrogelator from a soluble precursor. This approach offers precise control over the gelation process. chinesechemsoc.orgchinesechemsoc.org

Thermolysin, a thermostable neutral metalloproteinase, has been extensively studied for its role in the enzymatically triggered self-assembly of Fmoc-dipeptides. chinesechemsoc.orgchinesechemsoc.org This enzyme can catalyze both the synthesis (condensation) and breakdown (hydrolysis) of peptide bonds, and its action is dependent on the substrate's amino acid sequence and hydrophobicity. chinesechemsoc.orgchinesechemsoc.org Thermolysin generally favors substrates with a hydrophilic amino acid at the first position and a hydrophobic amino acid at the second. chinesechemsoc.org

An example of thermolysin-catalyzed self-assembly involves the synthesis of Fmoc-triphenylalanine (Fmoc-FFF) from this compoundphenylalanine (Fmoc-F) and diphenylalanine (FF). The enzyme catalyzes the condensation reaction, leading to the formation of the Fmoc-tripeptide, which then self-assembles into an entangled fibrous network, resulting in a hydrogel. chinesechemsoc.org

The bidirectional catalytic activity of thermolysin can also be harnessed to create dynamic self-assembling systems. For instance, a hydrogel formed from Fmoc-tyrosine-leucine (Fmoc-YL) can be transitioned to a solution (sol) through thermolysin-catalyzed hydrolysis of the peptide bond. chinesechemsoc.org Furthermore, a two-step, one-pot enzymatic reaction has been designed where thermolysin first hydrolyzes Fmoc-YL and then catalyzes the condensation of the resulting fragments with another amino acid to form a new dipeptide, Fmoc-tyrosine-tyrosine-NH₂ (Fmoc-YY-NH₂), which in turn self-assembles to form a gel. This process demonstrates a gel-sol-gel transition controlled by the enzymatic modification of the dipeptide sequence. chinesechemsoc.orgchinesechemsoc.org

Another enzyme used in the self-assembly of Fmoc-peptides is alkaline phosphatase. nih.govfrontiersin.org This enzyme can dephosphorylate a soluble, phosphorylated Fmoc-peptide precursor, triggering its self-assembly into a hydrogel. For example, the non-assembling Fmoc-FFpY (where pY is phosphotyrosine) can be converted to the hydrogelator Fmoc-FFY by the action of alkaline phosphatase. nih.govfrontiersin.org While this example involves a tripeptide, the principle of enzymatic conversion of a soluble precursor to a self-assembling molecule is a key strategy in controlling the formation of these supramolecular structures.

Advanced Characterization Techniques for Fmoc L Amino Acid Research

Spectroscopic Methodologies for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for probing the conformational dynamics, intermolecular forces, and assembly pathways of Fmoc-L-amino acids. These methods provide insights into the molecular arrangements and non-covalent interactions that govern the formation of supramolecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov In the context of this compoundamino acid research, NMR is crucial for understanding the bioactive conformations and interaction properties that are fundamental to their function and self-assembly. nih.gov

Solution-state 1H-NMR experiments have been used to rationalize deviations in the self-assembly of different Fmoc-protected aliphatic amino acids. rsc.org Furthermore, studies on related N-protected amino acids, such as N-Boc derivatives, have used 13C NMR to monitor the chemical shifts of carbonyl carbons in various solvents. These shifts provide evidence of intermolecular forces, such as hydrogen bonding between the amino acid derivative and the solvent molecules. mdpi.com The study of conformational preferences by NMR is essential, as the structure of these flexible molecules is often best described as an ensemble of conformations rather than a single static structure. nih.gov

Table 1: Application of NMR Techniques in this compoundAmino Acid Research

NMR Technique Application Type of Information Obtained Reference
1H-NMR Studying self-assembly in solution Rationalizes differences in assembly behavior among various Fmoc-amino acids. rsc.org
2D NMR (COSY, HSQC, HMBC) Structural determination of derivatives Assigns proton (¹H) and carbon (¹³C) resonances to confirm 3D structures. nih.gov
13C NMR Investigating intermolecular interactions Monitors chemical shifts to understand interactions with solvents. mdpi.com
NOESY Analyzing molecular flexibility Reveals short-range connectivities, indicating molecular flexibility and propensity for bend formation. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical method used to identify the functional groups and molecular vibrations within a sample. thermofisher.com For this compoundamino acids, FT-IR is invaluable for probing the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process. researchgate.netresearchgate.net Each molecule has a unique infrared spectrum, which acts as a "fingerprint," allowing for the characterization of its chemical structure and interactions. okstate.edu

Detailed Research Findings: FT-IR analysis provides significant insights into the intermolecular interactions that trigger self-assembly. researchgate.net The technique is widely used to study protein and peptide structures by analyzing the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands, which are sensitive to the formation of secondary structures like beta-sheets. rockymountainlabs.com In the study of this compoundamino acid hydrogels, FT-IR confirms the formation of hydrogen bonds between different components in co-assembled systems. researchgate.net The spectra can reveal changes in the vibrational modes of the carboxyl and amide groups, indicating their involvement in the hydrogen-bonding networks that stabilize the supramolecular architecture. For instance, shifts in the amide I peak position with changes in pH can be tracked to understand the structural transitions during gelation. researchgate.net While FT-IR cannot distinguish between enantiomers directly due to their identical chemical structures, it can differentiate between a pure enantiomer and a racemic mixture because of differences in their crystal symmetry and hydrogen bonding arrangements. thermofisher.com

Table 2: Characteristic FT-IR Peaks for Analyzing this compoundAmino Acid Interactions

Wavenumber Range (cm⁻¹) Vibrational Mode Significance in this compoundAmino Acid Research Reference
1700-1500 Amide I & II Bands Provides information on secondary structure (e.g., β-sheets) and hydrogen bonding. researchgate.net, thermofisher.com, rockymountainlabs.com
~3300 N-H Stretching Indicates the presence and nature of hydrogen bonding involving amide groups. researchgate.net
~1700 C=O Stretching Reveals the involvement of carbonyl groups from the amino acid and Fmoc protector in interactions. researchgate.net

UV-Visible and Fluorescence Spectroscopy for Self-Assembly Dynamics

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for studying the self-assembly of this compoundamino acids, primarily by leveraging the spectroscopic properties of the aromatic Fmoc group.

Detailed Research Findings: UV-Visible Spectroscopy is used to monitor the aggregation process. The π-π stacking of the fluorenyl rings during self-assembly leads to changes in the electronic environment, which can be detected as shifts in the absorbance spectrum. reading.ac.uk Concentration-dependent UV-Vis studies are commonly performed to observe the onset of aggregation. For example, stock solutions of Fmoc-protected amino acids are prepared and diluted to various concentrations, with spectra recorded to track changes indicative of assembly. rsc.orgrsc.org Prominent absorption peaks around 285-305 nm are characteristic of the Fmoc group. reading.ac.uk

Fluorescence Spectroscopy offers higher sensitivity for probing molecular interactions and dynamics. The intrinsic fluorescence of the Fmoc group is often used to determine the critical aggregation concentration (CAC). reading.ac.uk The emission spectra of Fmoc-amino acids are recorded at a fixed excitation wavelength (e.g., 290 nm), and changes in fluorescence intensity or wavelength are monitored as a function of concentration. rsc.orgrsc.org This technique is particularly advantageous as it allows for the study of hydrogels in their native wet state, avoiding potential structural artifacts caused by drying that can affect microscopy techniques. researchgate.net External fluorescent probes, such as fluorescein (B123965) and rhodamine B, can also be incorporated to visualize the formation of self-assembled structures and aggregates. rsc.orgrsc.org

Table 3: Spectroscopic Parameters for Studying this compoundAmino Acid Self-Assembly

Technique Parameter Typical Value/Range Purpose Reference
UV-Visible Absorption Maxima (λmax) 285 - 305 nm Monitoring π-π stacking of the Fmoc group. reading.ac.uk
Fluorescence Excitation Wavelength ~290 nm To excite the Fmoc chromophore for emission studies. rsc.org, rsc.org
Fluorescence Emission Range 300 - 600 nm To capture the fluorescence emission spectrum and detect changes upon assembly. rsc.org, rsc.org
Fluorescence Probe Concentration 10 µM (e.g., Fluorescein) To visualize aggregates and self-assembled structures. rsc.org

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. youtube.com It is an essential technique for studying this compoundamino acids, as it provides critical information on both the chirality of the core amino acid and the formation of ordered secondary structures within their self-assembled states. reading.ac.ukyoutube.com

Detailed Research Findings: CD spectroscopy is the method of choice for investigating the secondary structure of peptides and proteins in solution. youtube.com The far-UV region (190-260 nm) of the CD spectrum is particularly sensitive to the peptide backbone conformation, allowing for the quantification of structures like α-helices, β-sheets, and random coils. youtube.comyoutube.com In the context of this compoundamino acid self-assembly, the formation of β-sheet-like arrangements, driven by hydrogen bonding and π-π stacking, is a common phenomenon that can be readily identified by CD.

Table 4: Applications of CD Spectroscopy in this compoundAmino Acid Analysis

Spectral Region Application Type of Information Reference
Far-UV (190-260 nm) Secondary Structure Analysis Identification and quantification of α-helices, β-sheets, and random coils. youtube.com
Near-UV (250-350 nm) Tertiary Structure Fingerprinting Probing the environment of aromatic side chains and disulfide bonds to detect overall folding. youtube.com
Full Spectrum Conformational Change Detection Monitoring spectral shifts to study protein folding, denaturation, or binding interactions. reading.ac.uk, youtube.com
Full Spectrum Chiral Quantitative Analysis Determining the concentration of L- and D-enantiomers in a mixture. researchgate.net

Advanced Microscopy Techniques for Supramolecular Architectures

While spectroscopy provides molecular-level information, microscopy techniques are essential for visualizing the macroscopic result of self-assembly: the supramolecular architecture. These methods reveal the morphology, size, and organization of the resulting nanostructures.

Field Emission Scanning Electron Microscopy (FE-SEM) for Morphology

Field Emission Scanning Electron Microscopy (FE-SEM) is an advanced imaging technique that provides exceptionally high-resolution views of the surface topography of a sample. vaccoat.com It operates similarly to conventional Scanning Electron Microscopy (SEM) by scanning a focused electron beam over a specimen to create an image, but it uses a field emission gun as the electron source. vaccoat.commdpi.com This results in a smaller, more coherent electron beam, enabling significantly better spatial resolution (1.5 nm or better) and less sample charging, which is particularly beneficial for imaging delicate, non-conductive biological materials like this compoundamino acid assemblies. vaccoat.comnih.gov

Detailed Research Findings: FE-SEM is a key tool for characterizing the diverse morphologies that arise from the self-assembly of this compoundamino acids. Research has shown that simply changing the amino acid side chain or the solvent conditions can lead to a variety of distinct structures. For instance, at a concentration of 3 mM, different Fmoc-protected single amino acids (Fmoc-SAAs) have been observed to form varied morphologies, including flower-like structures composed of needles. researchgate.net The high resolution of FE-SEM allows for detailed visualization of these intricate architectures, such as nanofibers, nanoribbons, and complex hierarchical assemblies. researchgate.net This morphological information, when combined with spectroscopic data, provides a comprehensive understanding of how molecular-level interactions translate into macroscopic structures. researchgate.net The ability of FE-SEM to map fine surface features makes it an invaluable tool for the ultrastructural analysis of these self-assembled biomaterials. mdpi.comnih.gov

Table 5: Morphologies of Self-Assembled this compoundAmino Acids Observed by FE-SEM

This compoundAmino Acid Derivative Concentration Observed Morphology Reference
Fmoc-V (Valine) 3 mM (after heating) Not specified in detail, but part of a study showing varied morphologies. rsc.org
Fmoc-SAAs (Single Amino Acids) 3 mM Flower-like structures with petals composed of needles. researchgate.net
Fmoc-L2QG / Fmoc-L3QG Low Concentration Fibrous assemblies. researchgate.net
Fmoc-L2QG High Concentration Supramolecular droplets (via liquid-liquid phase separation). researchgate.net

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of surfaces at the nanoscale. afmworkshop.com Unlike electron microscopy, AFM can be performed in ambient conditions or in liquid, making it ideal for studying hydrated biological and synthetic structures like this compoundamino acid assemblies in their native-like state. afmworkshop.comnih.gov The working principle involves scanning a sharp probe, attached to a flexible cantilever, across a sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographic map. afmworkshop.com

In the context of this compoundamino acid research, AFM is instrumental in visualizing the morphology of self-assembled nanostructures. Studies have shown that co-assembled supramolecular systems of this compoundamino acids typically exhibit fibrillar morphologies. mdpi.com For instance, AFM imaging can reveal the formation of long, entangled fibrous networks that constitute the structural backbone of hydrogels. mdpi.comresearchgate.net Beyond just topography, AFM can also provide insights into the mechanical properties of these assemblies, such as stiffness and elasticity, by analyzing the phase data from the scan. lanl.govnih.gov This allows researchers to observe local changes in membrane fluidity or the distinct viscoelastic properties of protein-containing structures. nih.gov The ability to directly visualize these nanoscale features provides critical validation for the self-assembly mechanisms proposed through other indirect methods. mdpi.com

Scattering and Diffraction Techniques for Assembly Characterization

Scattering and diffraction techniques are indispensable for characterizing the hierarchical structure of this compoundamino acid assemblies, from the size of individual aggregates in solution to their long-range crystalline order in the solid state. These methods utilize X-rays or light to probe structural features at different length scales.

Dynamic Light Scattering (DLS) for Size Distribution of Assemblies

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. unchainedlabs.com The method works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. youtube.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more quickly, causing rapid fluctuations, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.comyoutube.com Analysis of these intensity fluctuations yields the translational diffusion coefficient, which can be converted into the hydrodynamic radius (size) of the particles. unchainedlabs.com

DLS is particularly useful for monitoring the initial stages of this compoundamino acid self-assembly in solution. It can track the formation and growth of aggregates over time. For example, DLS studies on co-assembly processes involving this compoundlysine derivatives have shown the appearance of agglomerations with values exceeding 5000 nm, confirming the occurrence of supramolecular structuring. nih.govnih.gov The technique provides key data on the average particle size and the polydispersity index (PDI), which indicates the heterogeneity of the sample. nanotempertech.commdpi.com A low PDI value suggests a uniform population of assemblies, which is often desirable for controlled material formation. youtube.com

Small Angle X-ray Scattering (SAXS) for Supramolecular Structures

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the structure of materials at the nanoscale, typically in the range of 1 to 100 nm. wikipedia.org It measures the elastic scattering of X-rays at very small angles from a sample, which contains variations in electron density. reading.ac.uknews-medical.net The resulting scattering pattern provides information about the average size, shape, and arrangement of nanoscale objects, such as self-assembled fibrils or micelles. wikipedia.orgreading.ac.uk A key advantage of SAXS is its ability to probe samples in their solution state, providing structural information under near-physiological conditions without the need for crystallization. wikipedia.orgnews-medical.net

In the study of this compoundamino acids, SAXS is employed to elucidate the morphology of the self-assembled structures that form the basis of hydrogels. researchgate.net Analysis of SAXS data can confirm the presence of specific supramolecular arrangements, such as cylindrical or fibrillar structures, which are common in peptide-based hydrogels. reading.ac.ukresearchgate.net For instance, SAXS has been used to supplement other techniques in confirming the structural details of this compoundphenylalanine self-assembled hydrogels. researchgate.net The technique provides crucial data on the dimensions and internal packing of the assembled nanostructures. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Arrangements

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline nature and atomic arrangement within a solid material. nih.gov It works by directing X-rays onto a powdered or polycrystalline sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a fingerprint of the material's crystal structure. nih.gov While single-crystal X-ray diffraction provides the most detailed atomic structure, PXRD is invaluable for materials that are difficult to crystallize or are only available as microcrystalline powders, which is often the case for lyophilized this compoundamino acid gels. researchgate.netcardiff.ac.uk

PXRD analysis of self-assembled this compoundamino acids provides insight into the molecular packing within the nanostructures. The diffraction patterns of lyophilized gels often show broad peaks, indicating a semi-crystalline or amorphous nature. mdpi.comresearchgate.net However, specific peaks can reveal characteristic repeating distances within the assembly. For this compoundamino acid systems, prominent diffraction peaks corresponding to d-spacings of approximately 3.4 Å and 3.8 Å are frequently observed. mdpi.com These distances are attributed to the π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups, a key driving force for the self-assembly process. mdpi.com

Table 1: Representative PXRD Data for this compoundAmino Acid Assemblies This table presents illustrative data synthesized from findings reported in the literature.

Sample Type Significant 2θ Peaks (°) Corresponding d-spacing (Å) Structural Interpretation Citation
Lyophilized FmocF Gel Broad peaks ~3.4 π-π stacking distance between fluorenyl rings mdpi.comresearchgate.net
Co-assembled Fmoc-Lys(Fmoc)-OH systems ~23 ~3.8 π-π stacking distance mdpi.com

Rheological Characterization of this compoundAmino Acid Gels and Assemblies

Rheology is the study of the flow and deformation of matter, and it is essential for characterizing the mechanical properties of soft materials like hydrogels. For this compoundamino acid assemblies that form gels, rheological measurements provide quantitative data on their strength, stiffness, and viscoelastic behavior. mdpi.com These properties are critical for potential applications, especially in biomedical fields where mechanical integrity is paramount. acs.org

Rheological characterization typically involves applying an oscillatory stress or strain to the sample and measuring the response. Key parameters obtained are the storage modulus (G′) and the loss modulus (G″). G′ represents the elastic component (the energy stored and recovered per cycle), while G″ represents the viscous component (the energy dissipated as heat per cycle). mdpi.com For a material to be considered a true gel, the storage modulus must be significantly greater than the loss modulus (G′ > G″), indicating that solid-like elastic behavior dominates over liquid-like viscous behavior. nih.gov

Studies on hydrogels formed from this compoundamino acids and their co-assemblies consistently show this characteristic gel-like behavior, with G′ values being an order of magnitude higher than G″ values across a range of frequencies. nih.govnih.gov Another important parameter is the loss tangent (tan δ = G″/G′), which provides a measure of the relative viscoelasticity. For these hydrogels, tan δ values are typically around 0.1–0.2, further confirming their predominantly elastic nature. nih.govnih.gov These rheological studies are crucial for understanding how molecular design, such as co-assembling different this compoundamino acids, can be used to tune the bulk mechanical properties of the resulting hydrogels. nih.govresearchgate.net

Table 2: Rheological Properties of Representative this compoundAmino Acid Hydrogels This table contains representative data based on findings from cited literature.

System Key Rheological Finding Interpretation Citation
Co-assembled Fmoc-Lys-Fmoc and Fmoc-Glu G′ > G″, tan δ ≈ 0.1–0.2 Confirms stable gel-like behavior and network structure formation. nih.govnih.gov
Various Fmoc-Dipeptides Critical Gelation Concentration (CGC) varies with amino acid residue. The side chain of the amino acid influences the efficiency of gel formation. mdpi.com

Computational and Mechanistic Investigations of Fmoc L Amino Acid Systems

Quantum Mechanical and Molecular Dynamics Studies of Fmoc-L-Amino Acid Interactions

Quantum mechanical (QM) and molecular dynamics (MD) simulations are extensively used to investigate the interactions between this compoundamino acids, shedding light on the forces that drive their self-assembly and aggregation.

MD simulations have been employed to elucidate the self-assembly mechanism of Fmoc-conjugated dipeptides. For instance, studies on Fmoc-conjugated phenylalanine-based dipeptides (Fmoc-Phe-Xaa, where Xaa is a hydrophilic amino acid) revealed that these molecules self-assemble through different kinds of π–π stacking interactions. rsc.org The decrease in solvent-accessible surface area (SASA) over time in simulations indicates the formation of large aggregates. rsc.org

The self-assembly of Fmoc-modified single aliphatic L-amino acids, such as Fmoc-Alanine (FmocA), Fmoc-Valine (FmocV), Fmoc-Leucine (FmocL), Fmoc-Isoleucine (FmocI), and Fmoc-Proline (FmocP), has been investigated, and coarse-grained molecular dynamics (CG-MD) methods have been used to characterize the mechanism. rsc.orgrsc.orgresearchgate.net These simulations showed that FmocA can form well-defined crystalline structures through uniform parallel Fmoc stacking, a behavior not observed for other Fmoc-SAAs. rsc.orgrsc.orgresearchgate.net

Computational analysis of Fmoc-conjugated dialanine (Fmoc-AA) self-assembly using molecular dynamics techniques showed convergence to a condensed fibril structure where Fmoc groups stack mostly within the fibril center. nih.gov However, the partial exposure of Fmoc groups to water creates an amphiphilic surface, potentially leading to the aggregation of fibrils into nanoscale fibers. nih.gov These studies suggest that while π-stacking of Fmoc groups is important, inter-residue hydrogen bonding and hydrogen bonding with water also play significant roles in stabilizing the fibril structure of supramolecular assemblies of short conjugated peptides. nih.gov For di-Fmoc-L-lysine, computational studies indicate that the most stable dimer structure is achieved when the two Fmoc aromatic moieties maximize their π–π interactions through parallel stacking, and hydrogen bonding occurs between the carboxylic and amine groups. acs.org

The choice of solvent significantly impacts the aggregation and self-assembly of this compoundamino acids. Simulations have been used to investigate these solvent effects. For example, molecular mechanics computational simulations were performed to examine the formation of hydrogen bonds between DMPA (a phospholipid) and Fmoc-Tyrosine (Fmoc-Y) molecules, offering a qualitative picture of their interactions, although the simulations were performed in vacuo to reduce computational cost. rsc.org

Studies on the self-assembly of Fmoc-modified aliphatic single amino acids in mixed solvent systems, such as tetrahydrofuran (B95107) (THF) and water, demonstrated that controlled morphological transitions can be observed through solvent variation. rsc.orgrsc.org Coarse-grained molecular dynamics simulations were used to investigate the mechanism allowing this control. rsc.orgrsc.org The solubility trend of di-Fmoc-l-lysine obtained from computational studies correlates with experimental observations of gelation upon water addition to the gelator solution. acs.org The results indicate that a higher degree of hydrogen bonding between solvent molecules can interfere with hydrogen bonding between gelator molecules, influencing gel formation and stability. acs.org

Furthermore, self-deprotection side reactions of Fmoc-protected peptide intermediates have been observed in various solvents including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (ACN) without the addition of piperidine (B6355638). nih.govfigshare.comresearchgate.netacs.org This highlights the influence of solvent on the stability of Fmoc-protected species.

In Silico Prediction of Peptide Synthesis Success and Side Product Formation

Computational tools and modeling are increasingly used to predict the efficiency of Fmoc-based peptide synthesis and the likelihood of unwanted side reactions.

Computational tools have been developed to predict the likelihood that a given peptide sequence will be synthesized accurately using standard Fmoc chemistry. researchgate.netcrick.ac.ukacs.orgnih.gov One such model, named Peptide Synthesis Score (PepSySco), predicts the likelihood of successful peptide synthesis based on its amino acid sequence. researchgate.netcrick.ac.ukacs.orgnih.gov This model was developed using a large dataset of peptides synthesized with Fmoc chemistry and validated by mass spectrometry. researchgate.netcrick.ac.ukacs.orgnih.gov Machine learning models, such as a naive Bayes classifier, have been trained using features like peptide length and amino acid properties according to the Janin index to predict synthesis success. researchgate.netacs.org

Deep learning approaches have also been applied to predict and optimize fast-flow peptide synthesis, enabling experimentally aware computational design for predicting Fmoc deprotection efficiency and minimizing aggregation events. amidetech.comacs.orgnih.gov By analyzing UV-vis analytical data from deprotection reactions, computational models can map structural representations of amino acids and peptide sequences to experimental synthesis parameters, predicting the outcome of deprotection reactions with notable accuracy. amidetech.comacs.org

Longer peptides tend to be more problematic for synthesis. For instance, in one dataset, while 98% of analyzed 9-mer peptides passed a success ratio of 0.5, only 70% of 15-mer peptides did. researchgate.net Computational tools like PepSySco can be useful for identifying potentially problematic sequences during the planning of peptide synthesis. acs.org

Computational methods are valuable for understanding and predicting the formation of side products like aspartimide and diketopiperazine (DKP) during Fmoc-based SPPS. Aspartimide formation can occur in aspartic acid-containing sequences, particularly when combined with amino acids having low steric hindrance. acs.orgdiva-portal.org A mass weight difference of -18 in mass spectrometry could represent the loss of a water molecule or aspartimide formation at aspartic acid residues. acs.org

DKP formation is another ubiquitous and sequence-dependent side reaction in SPPS, predominantly induced at the Fmoc removal step mediated by a secondary amine. acs.org Sequences containing secondary amino acids are extremely prone to this side reaction. acs.org DKP formation can occur through an intramolecular nucleophilic attack of the peptide Nα-group. acs.org

Density functional theory (DFT) calculations have been used to study the mechanism of DKP formation. For example, DFT calculations showed that a peptide with a penultimate proline stabilizes the transition state through a C–H···π interaction during Fmoc decomposition, making such peptides more prone to cascade-deprotection reactions and subsequent DKP formation. nih.govfigshare.comresearchgate.netacs.org Pseudo-reaction pathways and macrokinetics models have been developed to accurately predict the rate of self-deprotection and DKP formation in specific peptide sequences. nih.govfigshare.comresearchgate.netacs.org These computational studies have aided in developing control strategies, such as using alternative Fmoc removal solutions or additives, to minimize DKP impurities. nih.govfigshare.comresearchgate.netacs.org

Mechanistic Elucidation of Fmoc-Deprotection Processes

The removal of the Fmoc protecting group is a crucial step in Fmoc-based peptide synthesis. Mechanistic studies, often supported by computational insights, have elucidated the details of this process.

Fmoc group removal typically proceeds through a two-step mechanism initiated by a mild base, preferably a secondary amine like piperidine or 4-methylpiperidine (B120128). acs.orgmdpi.comembrapa.brtotal-synthesis.comresearchgate.netmdpi.com The first step involves the removal of the acidic proton at the 9-position of the fluorene (B118485) ring system by the base. mdpi.comembrapa.brtotal-synthesis.comresearchgate.netmdpi.com This is followed by a β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate and the deprotected amino group. mdpi.comembrapa.brtotal-synthesis.comresearchgate.netmdpi.com The DBF intermediate is then immediately trapped by the secondary amine through a Michael-type addition to form stable adducts, driving the deprotection to completion. acs.orgmdpi.comtotal-synthesis.comresearchgate.netmdpi.com

The reaction mechanism for Fmoc removal by 4-methylpiperidine involves the initial removal of the acidic proton from the Fmoc group by the organic base, followed by a beta elimination step with the formation of CO2. embrapa.br The resin with the deprotected amino group is then protonated. embrapa.br

While piperidine is commonly used, it can lead to side reactions like aspartimide formation. acs.orgmdpi.com Alternative bases and conditions have been explored to mitigate such issues. For example, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402) has shown reduced DKP formation and enhanced Fmoc removal kinetics compared to conventional piperidine/DMF. acs.orgacs.org Computational studies, such as those using DFT, can provide insights into the energy barriers of different deprotection pathways and side reactions, helping to understand why certain bases or conditions are more effective or lead to fewer byproducts. nih.govfigshare.comresearchgate.netacs.orgacs.org For instance, calculations have compared the energy barriers for Fmoc deprotection and β-elimination with different bases like piperidine and DBU, explaining experimental observations regarding selectivity. acs.org

The deprotection reaction is generally fast and clean, but slow kinetics and low yields can indicate peptide aggregation. embrapa.br The efficiency of the reaction can be influenced by the physicochemical behavior, basicity (pKa), polarity, concentration of the deprotection reagent, and reaction time. mdpi.comresearchgate.net

Here is a summary of some computational studies and their findings:

Study FocusComputational Method(s)Key Findings
Fmoc-Trp aggregationQM, MD simulationsπ–π stacking and hydrogen bonding are crucial for self-assembly and morphological variation. researchgate.net
Fmoc-dipeptide self-assembly (Fmoc-Phe-Xaa)MD simulationsSelf-assembly occurs via different π–π stacking interactions; SASA decrease indicates aggregate formation. rsc.org
Fmoc-SAA self-assembly (aliphatic)CG-MD simulationsFmocA forms crystalline structures via parallel Fmoc stacking; solvent variation controls morphology. rsc.orgrsc.orgresearchgate.net
Fmoc-AA (dialanine) self-assemblyMD techniquesForms condensed fibril structures with internal Fmoc stacking; inter-residue H-bonding and water interactions also important. nih.gov
Di-Fmoc-L-lysine dimerizationComputational studyMost stable dimer has parallel Fmoc stacking and H-bonding between functional groups. acs.org
Fmoc-Y interaction with DMPAMolecular mechanics simulationsExamined H-bond formation between Fmoc-Y and phospholipid head group. rsc.org
Peptide synthesis success prediction (PepSySco)Machine Learning (Naive Bayes)Predicts success based on sequence features (length, Janin index); trained on MS data. researchgate.netacs.org
Peptide synthesis prediction & optimizationDeep LearningPredicts deprotection efficiency and aggregation from UV-vis data; maps sequence to synthesis parameters. amidetech.comacs.org
DKP formation mechanism (penultimate Pro)DFT calculationsPenultimate proline stabilizes transition state via C–H···π interaction, increasing DKP proneness. nih.govfigshare.comresearchgate.netacs.org
Self-deprotection and DKP formation kineticsMacrokinetics modelPredicts rate of self-deprotection and DKP formation in specific sequences. nih.govfigshare.comresearchgate.netacs.org
Fmoc deprotection vs. β-elimination (DBU vs. piperidine)DFT calculationsCompared energy barriers to explain selectivity and efficiency of different bases. acs.org

Investigation of Base-Mediated β-Elimination Pathways

The removal of the Fmoc group from this compoundamino acids is primarily achieved through a base-mediated β-elimination mechanism. This process is understood to occur in two principal steps when using amine bases. Initially, a mild base, preferably a secondary amine, abstracts the relatively acidic proton located at the 9-position of the fluorene ring system. nih.govresearchgate.netmdpi.comacs.orgmdpi.comscielo.org.mxmdpi.com This proton abstraction is followed by a β-elimination step, which leads to the cleavage of the Fmoc group, yielding a free amine, carbon dioxide (CO₂), and dibenzofulvene (DBF). embrapa.brnih.govresearchgate.netmdpi.comacs.orgmdpi.comscielo.org.mxmdpi.com The detachment of the Fmoc group is often described as following an E1cB mechanism, where the rate-determining step involves the abstraction of the proton from the 9-fluorenylmethyl group. mdpi.comrsc.org

The efficiency of Fmoc deprotection is influenced by the nature of the base used. Secondary amines are generally preferred due to their nucleophilicity and their ability to effectively trap the dibenzofulvene intermediate. nih.govresearchgate.netacs.orgscielo.org.mx While primary and some secondary amines rapidly remove the Fmoc group, tertiary amines tend to do so more slowly. researchgate.net The reaction also proceeds more rapidly in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to nonpolar solvents such as dichloromethane (B109758) (DCM). nih.govresearchgate.netmdpi.com

Computational studies have been employed to investigate the energetics and transition states of the base-mediated Fmoc deprotection and competing side reactions. For instance, studies examining the deprotection of protected phosphorylated serine and threonine residues have utilized computational methods to compare the energy barriers for Fmoc deprotection versus β-elimination of the phosphate (B84403) group under basic conditions. acs.orgresearchgate.net These studies can help in understanding how different bases and conditions influence the selectivity between desired deprotection and undesired side reactions.

The kinetics of Fmoc deprotection can vary depending on the amino acid and the deprotection reagent. Studies have measured half-lives for Fmoc removal from various amino acids using different bases and concentrations. researchgate.netrsc.org These kinetic data are crucial for optimizing deprotection times in automated peptide synthesis to ensure complete removal of the Fmoc group while minimizing side reactions.

Q & A

Q. How can reaction conditions be optimized for synthesizing Fmoc-L- amino acid derivatives?

  • Methodological Answer : To optimize synthesis, systematically vary solvents, catalysts, and temperatures. For Fmoc-L- amino acid chlorides, test THF with triethylamine (room temperature) or DMSO at low temperatures . Monitor reaction progress via TLC or HPLC. Adjust parameters based on yield and purity, prioritizing solvents like DCM or DMF for peptide coupling .

Q. What are best practices for handling and solubilizing Fmoc-L- amino acids?

  • Methodological Answer : Fmoc-L- amino acids (e.g., Fmoc-Val-OH) are typically stored at RT but require sonication for dissolution in DMSO (250 mg/mL). For aqueous systems, use co-solvents like ethanol/chloroform mixtures (89% efficiency) . Pre-warm solutions to 40°C to prevent aggregation in hydrophobic residues like Fmoc-L- leucine .

Q. How can purification efficiency be improved for Fmoc-L- intermediates?

  • Methodological Answer : Use flash column chromatography with gradients of ethyl acetate/hexane for small-scale purification. For large-scale, employ recrystallization in ethanol/water mixtures. For Fmoc-L- glutamic anhydride, precipitate impurities using cold diethyl ether and wash with 0.1% TFA . Verify purity via HPLC (>99.5%) and compare retention times with reference standards .

Advanced Research Questions

Q. What drives the self-assembly of Fmoc-L- amino acids into hydrogels?

  • Methodological Answer : Hydrogel formation depends on hydrophobicity (log P values) and pH. For example, Fmoc-L- phenylalanine (FmocF) forms metastable gels at pH 4 via π-π stacking of aromatic groups, while Fmoc-L- tyrosine (FmocY) relies on hydrogen bonding . Use rheology to track gel stiffness (shear modulus) and syneresis behavior. Adjust pH with glucono-δ-lactone for controlled gelation kinetics .

Q. How to design structure-activity relationship (SAR) studies for Fmoc-L- conjugated prodrugs?

  • Methodological Answer : Synthesize prodrugs (e.g., Fmoc-L- serine-CA1 conjugates) using HATU/DIEA activation in DMF. Compare hydrolysis rates under physiological conditions (PBS, pH 7.4) and assess cytotoxicity via MTT assays. Use HRMS and ¹H/¹³C NMR to confirm regioselective coupling .

Q. How to resolve contradictions in self-assembly data across studies?

  • Methodological Answer : Cross-validate findings using complementary techniques. For instance, X-ray fiber diffraction may conflict with single-crystal data (e.g., FmocY’s crystal packing vs. gel-phase fibrils). Combine TEM for morphology, FTIR for hydrogen bonding, and SAXS for nanoscale order .

Q. What advanced analytical methods validate Fmoc-L- compound identity and purity?

  • Methodological Answer : Use ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and HRMS (e.g., [M+H]+ for Fmoc-L- valine: 340.4 Da). For purity, quantify residual solvents via GC-MS and confirm >99.5% purity with reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How to ensure reproducibility in Fmoc-L- peptide synthesis?

  • Methodological Answer : Document all steps per Beilstein Journal guidelines: reagent lot numbers, solvent drying methods (e.g., molecular sieves for DMF), and reaction atmosphere (N₂ or Ar). For solid-phase synthesis, report resin substitution levels and coupling efficiency via Kaiser tests .

Q. Why does pH critically affect Fmoc-L- amino acid aggregation?

  • Methodological Answer : pH modulates ionization states (e.g., carboxylate deprotonation above pKa ~4.3). For Fmoc-L- glutamic acid, lowering pH to 3.5 induces β-sheet formation via COOH dimerization. Use potentiometric titration to correlate pH with critical aggregation concentration (CAC) .

Q. How to model the rheological properties of Fmoc-L- hydrogels?

  • Methodological Answer :
    Fit frequency sweeps (oscillatory rheology) to a power-law model (G’ ∝ ωⁿ). For Fmoc-LG gels, n ≈ 1.4 indicates weak frequency dependence. Under compression, measure Young’s modulus (E) and failure strain (3–5%) to classify as brittle (high strain rates) or ductile (low rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.